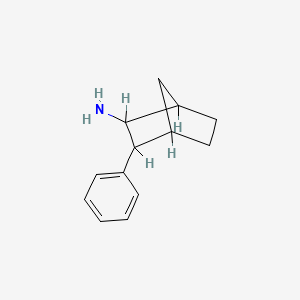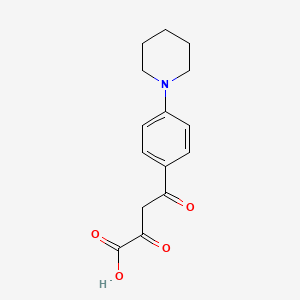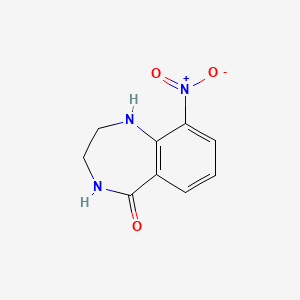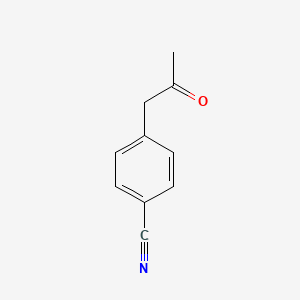![molecular formula C11H11ClN2O2 B1607974 5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole CAS No. 850375-37-0](/img/structure/B1607974.png)
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is known for its unique chemical structure and potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to interfere with DNA synthesis and cell division, leading to the inhibition of tumor growth. It may also disrupt the cell membranes of microorganisms, leading to their death.
Biochemical and Physiological Effects:
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole has been found to have low toxicity and minimal side effects in animal studies. It has been shown to be well-tolerated and has not caused any significant changes in biochemical or physiological parameters in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole is its potential as a lead compound for the development of new anticancer drugs and antibiotics. However, its limitations include its low solubility in water and its potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole. One area of research is the development of new derivatives of this compound with improved solubility and lower toxicity. Another area of research is the investigation of its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in combination therapy with other drugs.
Conclusion:
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole is a promising compound with potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. Its unique chemical structure and potential for use as a lead compound for the development of new drugs make it an important area of research. Further studies are needed to fully understand its mechanism of action and potential for use in combination therapy with other drugs.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, it has been found to have antimicrobial and antifungal properties, which could be useful in the development of new antibiotics and antifungal agents.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-8-2-4-9(5-3-8)15-7-10-13-11(6-12)16-14-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIICLSRTGZOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384074 | |
| Record name | 5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |
CAS RN |
850375-37-0 | |
| Record name | 5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1607906.png)



